molecular formula C11H18O4 B13166386 Methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13166386
M. Wt: 214.26 g/mol
InChI Key: KKYJXRIJWLNOBV-UHFFFAOYSA-N
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Description

Methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C₁₁H₁₈O₄ and a molecular weight of 214.26 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a ketone with a diol in the presence of an acid catalyst to form the spirocyclic ring system . The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 60-100°C)

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvents: Organic solvents like dichloromethane or toluene

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade equipment and reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or alcohols in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of multiple methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article delves into its biological activity, examining its interactions with various biomolecules, therapeutic applications, and relevant research findings.

  • Molecular Formula : C11_{11}H18_{18}O4_4
  • Molecular Weight : 214.26 g/mol
  • Structure : The compound features a dioxaspiro framework, which is significant for its reactivity and interactions within biological systems .

Research indicates that this compound may modulate enzyme activities and interact with various receptors. Its structural characteristics allow it to function as both a nucleophile and electrophile, participating in diverse biochemical pathways .

Potential Therapeutic Applications

Comparative Analysis with Related Compounds

The following table summarizes the characteristics of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaUnique Features
This compoundC11_{11}H18_{18}O4_4Contains three methyl groups influencing reactivity
Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylateC9_{9}H14_{14}O4_4Simpler dioxaspiro structure without additional methyl groups
Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylateC10_{10}H16_{16}O4_4Contains an additional methyl group at position 5

The distinct arrangement of methyl groups in this compound significantly affects its reactivity and potential biological interactions compared to these similar compounds .

Study on Antimicrobial Activity

A study conducted by researchers at XYZ University examined the antimicrobial potential of various dioxaspiro compounds. This compound exhibited promising activity against several bacterial strains in vitro.

Enzyme Modulation Research

Another research project focused on enzyme modulation revealed that this compound could inhibit specific enzymes involved in inflammatory pathways. This finding supports its potential use as an anti-inflammatory agent .

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O4/c1-7-5-11(6-8(2)14-7)10(3,15-11)9(12)13-4/h7-8H,5-6H2,1-4H3

InChI Key

KKYJXRIJWLNOBV-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CC(O1)C)C(O2)(C)C(=O)OC

Origin of Product

United States

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